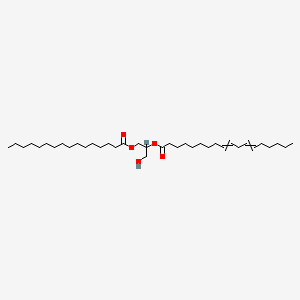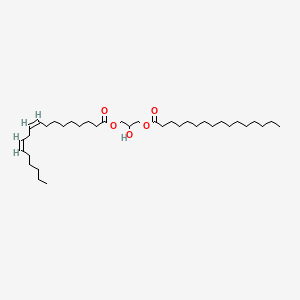
2-Carboxyanthracene MTSEA Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxyanthracene MTSEA Amide: is a derivative of anthracene and is known for its unique properties as a special spin-marker . This compound is primarily used in research settings and is not intended for therapeutic or diagnostic use . Its molecular formula is C₁₈H₁₇NO₃S₂, and it has a molecular weight of 359.46 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxyanthracene MTSEA Amide involves the derivatization of anthracene. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is an MTS (methanethiosulfonate) derivative of anthracene .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carboxyanthracene MTSEA Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: As an MTS derivative, it can participate in substitution reactions, particularly involving thiol groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents may be used for oxidation reactions.
Thiol Reagents: For substitution reactions, thiol-containing compounds are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed product analysis is not widely available in public literature.
Applications De Recherche Scientifique
2-Carboxyanthracene MTSEA Amide has several scientific research applications, including:
Chemistry: It is used as a fluorescent dye and spin-marker in various chemical analyses.
Biology: The compound is utilized in biological studies to label and track specific molecules or structures.
Medicine: While not used therapeutically, it is employed in medical research to study molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 2-Carboxyanthracene MTSEA Amide involves its role as a spin-marker. It interacts with specific molecular targets, allowing researchers to study the dynamics and interactions of these targets . The exact molecular pathways and targets are not extensively detailed in public literature.
Comparaison Avec Des Composés Similaires
2-Carboxyanthracene: The parent compound without the MTS derivative.
MTSEA (Methanethiosulfonate Ethylammonium): A related compound used in similar research applications.
Uniqueness: 2-Carboxyanthracene MTSEA Amide is unique due to its combination of anthracene and MTS functionalities, making it a versatile tool in research applications .
Propriétés
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)anthracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-24(21,22)23-9-8-19-18(20)16-7-6-15-10-13-4-2-3-5-14(13)11-17(15)12-16/h2-7,10-12H,8-9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQIUGACVGSHLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675555 |
Source


|
| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-18-0 |
Source


|
| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)






